Saikosaponin E

Vue d'ensemble

Description

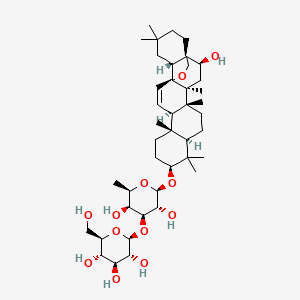

La Saikosaponin E est un composé saponosidique triterpénoïde principalement isolé des racines des espèces de Bupleurum, notamment Bupleurum chinense et Bupleurum scorzonerifolium . Ce composé fait partie d'un groupe plus large de saikosaponines, qui sont connues pour leurs activités biologiques significatives, notamment leurs effets anti-inflammatoires, antitumoraux et hépatoprotecteurs .

Mécanisme D'action

Target of Action

Saikosaponin E, a major biologically active triterpenoid, usually as glucosides, isolated from Traditional Chinese Medicines (TCM), has been found to have significant anti-Hepatitis B Virus (HBV) effects . The primary targets of this compound are the host and/or viral genes involved in HBV replication . In addition, this compound has been shown to interact with human Interleukin-6 receptor (IL6), human Janus Kinase-3 (JAK3), and dehydrogenase domain of Cylindrospermum stagnale NADPH–oxidase 5 (NOX5) .

Mode of Action

This compound exerts its anti-HBV effects by influencing the expression and function of host and/or viral genes . This differs from the mechanism of action of nucleoside analogues . Molecular docking and molecular dynamics simulation studies revealed that this compound has good docking and molecular dynamics profiles when interacting with its targets .

Biochemical Pathways

This compound affects several biochemical pathways. It exerts its anti-HBV effects by influencing the expression and function of host and/or viral genes . This results in the inhibition of HBsAg and HBV RNA levels in vitro . The exact biochemical pathways and their downstream effects affected by this compound require further study.

Pharmacokinetics

The solubility of this compound, which is pivotal in dictating its pharmacokinetic profiles, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) processes within the body .

Result of Action

This compound markedly inhibits HBsAg and HBV RNA levels in vitro, indicating that this compound is a potent anti-HBV metabolite . The in vivo anti-HBV effects of this compound and its underlying mechanisms require further study .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the multicomponent nature of TCM makes it difficult to select representative indicators for pharmacokinetic studies . Future directions should focus on novel this compound compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability . The exact environmental factors influencing the action of this compound require further study.

Analyse Biochimique

Biochemical Properties

Saikosaponin E interacts with several enzymes and proteins. For instance, it interacts with the proteins CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1); both of these enzymes play a major role in cell homeostasis and DNA damage during infection . The nature of these interactions suggests a possible improvement in immune response toward COVID-19 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it suppresses the protein phosphorylation of VEGFR2 and the downstream protein kinase including PLCγ1, FAK, Src, and Akt .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and also affects metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des saikosaponines, y compris la Saikosaponin E, implique des processus chimiques complexes en raison de leurs structures complexes. Une approche courante implique la préparation des aglycones à partir de l'acide oléanolique, suivie d'une glycosylation régiosélective pour construire le fragment disaccharidique β-(1→3)-lié . La glycosylation efficace catalysée par l'or (I) est ensuite utilisée pour installer les glycanes sur les aglycones .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction des racines des espèces de Bupleurum. Le processus comprend l'extraction, l'enrichissement et la purification pour éliminer les composants non saikosaponiniques et améliorer l'efficacité de la détection . Des techniques de pointe telles que la chromatographie liquide à ultra-performance couplée à la détection par diode matricielle et à la spectrométrie de masse en tandem à quadripôle et à temps de vol (UPLC-PDA-Q/TOF-MS) sont utilisées pour la caractérisation et l'identification systématiques des saikosaponines .

Analyse Des Réactions Chimiques

Types de réactions : La Saikosaponin E subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier sa structure et améliorer ses activités biologiques.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour introduire des groupes fonctionnels contenant de l'oxygène.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés pour réduire les groupes carbonyle en alcools.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées à l'aide de réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de la this compound avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Médecine : Elle a montré un potentiel dans le traitement des maladies du foie, de l'inflammation et du cancer.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies de signalisation :

Applications De Recherche Scientifique

Saikosaponin E has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

La Saikosaponin E est comparée à d'autres saikosaponines telles que la Saikosaponin A, la Saikosaponin D et la Saikosaponin C :

Saikosaponin D : Elle présente des effets antitumoraux puissants et est structurellement similaire à la this compound, avec des différences dans les portions glycosidiques.

Saikosaponin C : Elle possède des propriétés hépatoprotectrices et est utilisée dans le traitement des maladies du foie, de manière similaire à la this compound.

Unicité : La this compound est unique en raison de son profil équilibré d'activités anti-inflammatoires, antitumorales et hépatoprotectrices. Sa capacité à moduler plusieurs voies de signalisation en fait un composé polyvalent dans les applications de recherche et thérapeutiques .

Propriétés

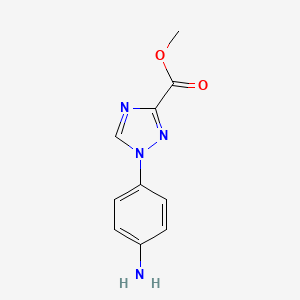

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O12/c1-21-28(45)33(54-34-31(48)30(47)29(46)22(19-43)52-34)32(49)35(51-21)53-27-11-12-38(6)23(37(27,4)5)9-13-39(7)24(38)10-14-42-25-17-36(2,3)15-16-41(25,20-50-42)26(44)18-40(39,42)8/h10,14,21-35,43-49H,9,11-13,15-20H2,1-8H3/t21-,22-,23+,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,38+,39-,40+,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGDHYQRJRGMDG-CYMACDCKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2604639.png)

![3-[(3,4-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2604642.png)

![6-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2604643.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2604644.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2604645.png)

![4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile](/img/structure/B2604647.png)

![1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2604650.png)

![1-(3-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide](/img/structure/B2604655.png)